molecular formula C22H24N4O2 B2799548 N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941923-89-3

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2799548
CAS No.: 941923-89-3
M. Wt: 376.46
InChI Key: TUJCJCDNJCHGNR-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to its combination of a quinoxaline moiety and a piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Quinoxaline Derivative : Quinoxaline is synthesized through cyclization reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.
  • Piperidine Ring Formation : The piperidine ring is constructed using appropriate amination reactions.
  • Final Coupling Reaction : The final product is obtained by coupling the quinoxaline derivative with the piperidine moiety, followed by acylation to introduce the carboxamide functional group.

Anticancer Properties

Recent studies have reported the anticancer activity of quinoxaline derivatives, including this compound. The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range (1.9 µg/mL for HCT116) .
Cell LineIC50 (µg/mL)Reference
MCF72.3
HCT1161.9

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : The quinoxaline moiety may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase IIα .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through activation of caspases and inhibition of anti-apoptotic proteins .

Study 2: Antimicrobial Assessment

Another research project evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, supporting its potential use in treating infections caused by resistant strains .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-18-8-6-16(7-9-18)14-24-22(27)17-10-12-26(13-11-17)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,17H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJCJCDNJCHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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